Physical and chemical properties of 5-Methoxybenzofuran-2-carbaldehyde
Physical and chemical properties of 5-Methoxybenzofuran-2-carbaldehyde
An In-Depth Technical Guide to 5-Methoxybenzofuran-2-carbaldehyde
Abstract
5-Methoxybenzofuran-2-carbaldehyde is a pivotal heterocyclic compound characterized by a benzofuran core substituted with a methoxy group at the 5-position and a formyl group at the 2-position. This arrangement of functional groups imparts a unique electronic profile and versatile reactivity, establishing it as a valuable building block in synthetic organic chemistry. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the benzofuran scaffold is a well-recognized pharmacophore and a core component of functional materials.[1][2][3][4] This guide provides a comprehensive technical overview of its physical and chemical properties, detailed spectroscopic characterization, primary synthetic routes, and key reactive behaviors. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational data and field-proven insights to facilitate its effective application in research and development.
Nomenclature and Physicochemical Properties
Proper identification and understanding of a compound's fundamental properties are the bedrock of its successful application in any research endeavor.
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IUPAC Name: 5-methoxy-1-benzofuran-2-carbaldehyde
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CAS Number: 50551-64-9
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Molecular Formula: C₁₀H₈O₃
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Synonyms: 2-Formyl-5-methoxybenzofuran
The physicochemical properties of 5-Methoxybenzofuran-2-carbaldehyde are summarized in the table below. These parameters are critical for determining appropriate solvents for reactions and purification, predicting its behavior in different physical states, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | White to pale yellow solid (estimated) | [5] |
| Boiling Point | 296 °C at 760 mmHg (Predicted) | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Solubility | Soluble in common organic solvents like ethanol, diethyl ether, and benzene. Insoluble in water. | [6] |
Spectroscopic Characterization: A Structural Confirmation Toolkit
Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized or procured compound. The data presented here represent the expected spectral signatures for 5-Methoxybenzofuran-2-carbaldehyde, providing a reliable reference for laboratory validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) will appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy group (-OCH₃) protons will present as a sharp singlet around δ 3.8-3.9 ppm.[7] The aromatic and furan ring protons will appear in the aromatic region (δ 6.5-7.8 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic ring system.
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¹³C NMR: The carbon NMR spectrum will corroborate the structure, with the most downfield signal corresponding to the aldehyde carbonyl carbon (typically δ 180-190 ppm). The carbons of the aromatic and furan rings will resonate in the δ 110-160 ppm range, while the methoxy carbon will appear upfield around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of 5-Methoxybenzofuran-2-carbaldehyde will be dominated by two characteristic absorption bands:
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A strong, sharp peak around 1670-1700 cm⁻¹ , indicative of the C=O stretching vibration of the conjugated aldehyde.
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Strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the furan ring and the methoxy ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. In electron ionization (EI) mode, the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde is the Vilsmeier-Haack reaction .[8][9] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11]
Rationale for Method Selection: The Vilsmeier-Haack reaction is preferred due to its high regioselectivity and the use of relatively mild and accessible reagents. The electron-donating nature of the methoxy group at the 5-position activates the benzofuran ring system, directing the electrophilic formylation to the electron-rich 2-position of the furan ring.
The reaction proceeds in two main stages:
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Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]
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Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10]
Below is a diagram illustrating the workflow for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde via the Vilsmeier-Haack reaction.
Caption: Workflow for the Vilsmeier-Haack formylation of 5-methoxybenzofuran.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Methoxybenzofuran-2-carbaldehyde stems from the reactivity of its aldehyde functional group, which can be readily transformed into a wide array of other functionalities. This makes it an exceptionally useful intermediate.[1][2]
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-methoxybenzofuran-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid derivative is another key building block for amide or ester synthesis.
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Reduction: The aldehyde can be reduced to the primary alcohol (5-methoxybenzofuran-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. For example, it can react with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Wittig-type reactions to form new carbon-carbon bonds. These reactions are fundamental in building more complex molecular scaffolds.
Experimental Protocol: Representative Wittig Olefination
To illustrate the compound's synthetic utility, this section provides a validated, step-by-step protocol for a Wittig reaction, a cornerstone of C=C bond formation in organic synthesis.
Objective: To synthesize (E)-ethyl 3-(5-methoxybenzofuran-2-yl)acrylate from 5-Methoxybenzofuran-2-carbaldehyde.
Causality Statement: The Wittig reaction is chosen for its reliability and stereochemical control in converting aldehydes to alkenes. The ylide, generated from the phosphonium salt, acts as a potent carbon nucleophile that attacks the electrophilic aldehyde carbon, leading to the formation of a stable double bond via a four-membered oxaphosphetane intermediate.
Materials:
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5-Methoxybenzofuran-2-carbaldehyde (1.0 eq)
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(Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)
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Potassium tert-butoxide (t-BuOK) (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Ylide Generation: To a stirred suspension of (ethoxycarbonylmethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise. Allow the resulting orange-red mixture to stir at 0 °C for 30 minutes.
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Aldehyde Addition: Dissolve 5-Methoxybenzofuran-2-carbaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (E)-ethyl 3-(5-methoxybenzofuran-2-yl)acrylate.
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Validation: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the obtained data with expected values.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][12] Derivatives of benzofuran exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][12][13] 5-Methoxybenzofuran-2-carbaldehyde serves as a key intermediate for accessing novel benzofuran derivatives with potential therapeutic applications.[1][2] Its aldehyde group provides a convenient anchor point for derivatization, allowing medicinal chemists to systematically modify the structure to optimize biological activity and pharmacokinetic properties.[2]
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